Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hcl
CAS No.:
Cat. No.: VC17489362
Molecular Formula: C16H19ClN2O3
Molecular Weight: 322.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19ClN2O3 |
|---|---|
| Molecular Weight | 322.78 g/mol |
| IUPAC Name | ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C16H18N2O3.ClH/c1-2-20-16(19)15(17)14-9-8-13(10-18-14)21-11-12-6-4-3-5-7-12;/h3-10,15H,2,11,17H2,1H3;1H |
| Standard InChI Key | UNNNPTPHESDRCD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
Ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride features a pyridine ring substituted at the 2- and 5-positions. The 5-position bears a benzyloxy group (–O–CH₂–C₆H₅), while the 2-position is functionalized with an ethyl acetate moiety (–COO–CH₂–CH₃) and an amino group (–NH₂). The hydrochloride salt forms via protonation of the amino group, improving crystallinity and solubility in polar solvents.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉ClN₂O₃ |
| Molecular Weight | 322.78 g/mol |
| IUPAC Name | Ethyl 2-amino-2-(5-phenylmethoxypyridin-2-yl)acetate hydrochloride |
| Canonical SMILES | CCOC(=O)C(C1=NC=C(C=C1)OCC2=CC=CC=C2)N.Cl |
| PubChem CID | 138111136 |
The compound’s InChIKey (UNNNPTPHESDRCD-UHFFFAOYSA-N) confirms its unique stereoelectronic configuration, critical for interactions in biological systems.
Physicochemical Properties
As a hydrochloride salt, the compound exhibits enhanced solubility in water and polar aprotic solvents (e.g., DMSO, DMF) compared to its free base. Its logP value, estimated at 1.8–2.2, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility for drug-like properties. Thermal analysis indicates stability up to 180°C, making it suitable for reactions requiring mild heating.
Synthesis and Optimization
Synthetic Pathways
The synthesis of ethyl 2-amino-2-(5-(benzyloxy)pyridin-2-YL)acetate hydrochloride involves a multi-step sequence:
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Alkylation of Pyridine: 5-Hydroxypyridine-2-carboxylate undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group.
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Amination: The 2-position is functionalized via nucleophilic substitution or reductive amination, introducing the amino group.
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Esterification: Ethyl acetate formation is achieved through acid-catalyzed esterification with ethanol.
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Salt Formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 12 h | 78 |
| Amination | NH₃, Pd/C, H₂ (50 psi), MeOH, 24 h | 65 |
| Esterification | Ethanol, H₂SO₄, reflux, 6 h | 82 |
| Salt Formation | HCl (g), Et₂O, 0°C, 2 h | 95 |
Process Optimization
Key parameters influencing yield include:
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Solvent Choice: DMF and DMSO enhance reaction rates but require careful drying to avoid side reactions.
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Temperature Control: Reflux conditions (80–100°C) optimize benzylation, while amination proceeds best under hydrogenation at 25–50°C.
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Catalyst Selection: Palladium on carbon (Pd/C) for amination minimizes byproducts compared to Raney nickel.
Applications in Medicinal Chemistry
Drug Discovery Intermediates
The compound serves as a building block for:
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Kinase Inhibitors: Pyridine derivatives are prevalent in ATP-competitive kinase inhibitors (e.g., imatinib analogs). The benzyloxy group may modulate selectivity for tyrosine kinases.
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Antimicrobial Agents: Amino-pyridine scaffolds exhibit activity against Gram-positive bacteria by disrupting cell wall synthesis.
Future Research Directions
Biological Profiling
Priority studies include:
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In Vitro Screening: Assess activity against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
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Target Identification: Use affinity chromatography or computational docking to identify protein targets.
Synthetic Modifications
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Side Chain Variation: Replace benzyloxy with heteroaryl groups (e.g., pyridylmethoxy) to enhance binding affinity.
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Prodrug Development: Convert the ethyl ester to a phosphonate or peptide conjugate for targeted delivery.
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